molecular formula C13H15F2NO B6200780 1-benzoyl-4-(difluoromethyl)piperidine CAS No. 2703780-97-4

1-benzoyl-4-(difluoromethyl)piperidine

Cat. No.: B6200780
CAS No.: 2703780-97-4
M. Wt: 239.3
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Description

1-benzoyl-4-(difluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a benzoyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(difluoromethyl)piperidine typically involves the introduction of the difluoromethyl group onto a piperidine ring followed by benzoylation. One common method involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base to introduce the difluoromethyl group. The piperidine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(difluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

1-benzoyl-4-(difluoromethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(difluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-4-methylpiperidine: Similar structure but with a methyl group instead of a difluoromethyl group.

    1-benzoyl-4-(trifluoromethyl)piperidine: Contains a trifluoromethyl group, which may confer different chemical and biological properties.

Uniqueness

1-benzoyl-4-(difluoromethyl)piperidine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .

Properties

CAS No.

2703780-97-4

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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